molecular formula C9H5F3N2O B101109 7-(Trifluoromethyl)quinazolin-4(3H)-one CAS No. 16499-58-4

7-(Trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B101109
CAS No.: 16499-58-4
M. Wt: 214.14 g/mol
InChI Key: PPQZFZZPLINSJL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a trifluoromethyl group at the 7-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines as starting materials. The reaction proceeds under mild conditions, often at room temperature, and does not require the manipulation of carbon monoxide gas .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using a heterogeneous activated carbon fiber-supported palladium catalyst. This approach offers higher efficiency and allows for the recycling of the catalyst up to five times with minimal loss of activity .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .

Scientific Research Applications

7-(Trifluoromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethyl group at the 7-position, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

7-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZFZZPLINSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562513
Record name 7-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-58-4
Record name 7-(Trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions of 7-(Trifluoromethyl)quinazolin-4(3H)-one with sulfur-containing reagents?

A1: Research indicates that this compound derivatives readily react with sulfur-containing reagents like propargyl bromide and various allyl halides. [, ] This reaction leads to the formation of thioethers at the 2-position of the quinazolinone ring. These thioethers serve as valuable precursors for further cyclization reactions. For instance, reacting these thioethers with tellurium tetrahalides produces tellurofunctionalized thiazolinoquinazolines, demonstrating the versatility of these intermediates in constructing diverse heterocyclic systems. []

Q2: How does the structure of the allyl halide influence the cyclization outcome in reactions with this compound derived thioethers?

A2: The presence or absence of substituents on the allyl halide significantly impacts the cyclization pathway. [] When unsubstituted allyl, methallyl, or prenyl halides are employed, the reaction proceeds to form thiazolo[3,2-a]quinazolinium trihalides. Conversely, using cinnamyl halide, which has a phenyl substituent, leads to the formation of thiazino[3,2-a]quinazolinium trihalides. This difference highlights the role of steric and electronic factors in governing the regioselectivity of the halocyclization reaction.

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